![molecular formula C15H12ClN B2739101 5-Chloro-2-(p-tolyl)-1H-indole CAS No. 66866-07-7](/img/structure/B2739101.png)
5-Chloro-2-(p-tolyl)-1H-indole
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Description
5-Chloro-2-(p-tolyl)-1H-indole, also known as 5-Chloro-2-(p-tolyl)-1H-indol, is an aromatic heterocyclic compound that is widely used in scientific research. This compound is a member of the indole family, and is known for its unique properties that make it suitable for a variety of laboratory experiments.
Scientific Research Applications
- CMBZT has been utilized in the analysis of lipopolysaccharides (LPS) by negative-ion matrix-assisted laser desorption ionization-time of flight mass spectrometry . LPS are essential components of bacterial cell walls and play a crucial role in immune responses.
- Researchers have synthesized a novel mixed ligand silver(I) chloride complex using CMBZT and tri(p-tolyl)phosphine . Such complexes can have applications in coordination chemistry, catalysis, and materials science.
- CMBZT has been found to be more sensitive than 2,5-dihydroxybenzoic acid (DHB) for analyzing high mannose N-linked glycans . Understanding glycan structures is essential for studying glycoproteins and their functions.
- Researchers have employed CMBZT in the analysis of peptidoglycan muropeptides . Peptidoglycans are crucial components of bacterial cell walls, and their study contributes to antibiotic development and understanding bacterial physiology.
- In drug design, related compounds like 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid-based amides have been assessed for their anticancer potential . These studies explore the therapeutic effects of structurally related molecules.
- CMBZT derivatives have been synthesized, including thiazole, pyranothiazole, and thiazolo[4,5-d]pyrimidine derivatives . These compounds may exhibit diverse biological activities, making them interesting targets for drug discovery.
Mass Spectrometry Analysis of Lipopolysaccharides
Complex Formation with Silver(I) Chloride
Glycan Analysis
Peptidoglycan Muropeptide Analysis
Drug Design and Discovery
Thiazole Derivatives Synthesis
properties
IUPAC Name |
5-chloro-2-(4-methylphenyl)-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN/c1-10-2-4-11(5-3-10)15-9-12-8-13(16)6-7-14(12)17-15/h2-9,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYMVZWEZBYIMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(p-tolyl)-1H-indole |
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